3-Chloro-5-nitropyridine
Overview
Description
3-Chloro-5-nitropyridine is a heterocyclic aromatic compound that contains both chlorine and nitro functional groups attached to a pyridine ring
Mechanism of Action
Target of Action
Nitropyridines, the class of compounds to which 3-chloro-5-nitropyridine belongs, are known to be precursors of potential pharmaceutical and agrochemical importance .
Biochemical Pathways
Nitropyridines are known to undergo reactions with ammonia and amines by the vicarious substitution method and by the oxidative substitution method . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
The compound’s high lipophilicity suggests that it may have good bioavailability .
Action Environment
The compound’s stability in dry, room temperature conditions suggests that it may be relatively stable under a variety of environmental conditions .
Biochemical Analysis
Biochemical Properties
Nitropyridines, a class of compounds to which 3-Chloro-5-nitropyridine belongs, are known to participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, although the specific interactions of this compound have not been reported.
Molecular Mechanism
It is known that nitropyridines can undergo a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position . This could potentially influence its interactions with biomolecules and its effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-5-nitropyridine can be synthesized through several methods. One common approach involves the nitration of 3-chloropyridine using nitric acid in the presence of trifluoroacetic anhydride. This method yields this compound in good yields . Another method involves the reaction of 3-nitropyridine with phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 3-position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration reactions. The process typically includes the use of nitric acid and sulfuric acid mixtures to achieve high yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the pyridine ring can undergo oxidation under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Reduction: The major product is 3-chloro-5-aminopyridine.
Oxidation: Oxidized derivatives of the pyridine ring, though these reactions are less common.
Scientific Research Applications
3-Chloro-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
3-Nitropyridine: Similar in structure but lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-5-nitropyridine: The chlorine atom is positioned differently, affecting its reactivity and the types of reactions it undergoes.
4-Chloro-3-nitropyridine: Another positional isomer with different reactivity patterns.
Uniqueness: 3-Chloro-5-nitropyridine is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it versatile for use in different applications .
Properties
IUPAC Name |
3-chloro-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTXEQVAHJCPSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376555 | |
Record name | 3-chloro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22353-33-9 | |
Record name | 3-chloro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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